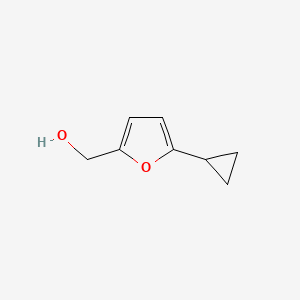
(5-Cyclopropylfuran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Cyclopropylfuran-2-yl)methanol” is a chemical compound with the molecular formula C8H10O2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of methanol-related compounds often involves the use of biomass-derived syngas . The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming, which is used for the commercial methanol synthesis process . Another study showed that methanol production via CO2 hydrogenation can be optimized using response surface methodology (RSM) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C8H10O2 . More detailed structural information, including NMR, HPLC, LC-MS, UPLC, and more, can be found in the relevant documents .Chemical Reactions Analysis
Methanol production often involves CO2 hydrogenation . The commercial methanol productions from synthesis gas use CuO/ZnO/Al2O3 as a catalyst . Another study showed that the bio-oil and methanol production rate can be optimized using the Integrated Biomass Pyrolysis and Gasification Model (IBPGM) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 138.16 . It is recommended to be stored in a sealed, dry environment, preferably in a freezer under -20°C .Safety and Hazards
Propiedades
IUPAC Name |
(5-cyclopropylfuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6,9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEGHYOHUVKLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



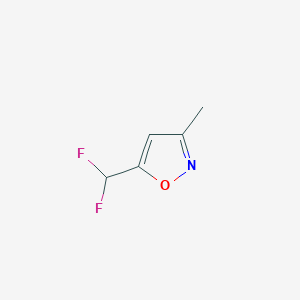
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B8019497.png)
![6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8019501.png)


![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019519.png)

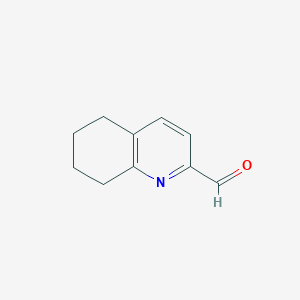

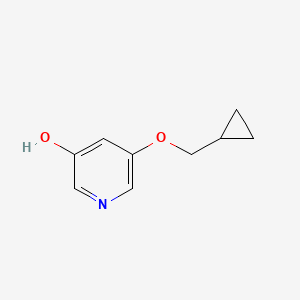
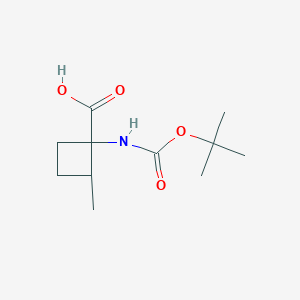
![[4-[5-[4-(Diaminomethyl)phenyl]-2-furyl]phenyl]methanediamine](/img/structure/B8019572.png)